molecular formula C5H11NO2 B2387702 1-Aminopent-4-ene-2,3-diol CAS No. 1495454-39-1

1-Aminopent-4-ene-2,3-diol

Cat. No.: B2387702
CAS No.: 1495454-39-1
M. Wt: 117.148
InChI Key: RIBWZLJVEAAKEZ-UHFFFAOYSA-N
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Description

Significance of Aminopolyols and Unsaturated Diols in Chemical Biology and Synthesis

The structural framework of 1-Aminopent-4-ene-2,3-diol situates it within two important classes of compounds: aminopolyols and unsaturated diols, both of which are of considerable importance in scientific research.

Aminopolyols are compounds containing at least one amino group and multiple hydroxyl groups. They are prevalent structural motifs in numerous natural products, particularly in polyketides and aminosugars. beilstein-journals.orgnih.gov In chemical biology, chiral aminopolyols are of particular interest as carbohydrate mimetics, which can lead to the development of treatments for diabetes and viral infections. nih.gov They also serve as crucial monomers in the formation of biopolymers. nih.gov The synthesis of aminopolyols can be challenging due to the need for regioselective and stereoselective control. nih.gov Biocatalytic methods, such as the use of transaminase enzymes, have been explored as sustainable alternatives to traditional chemical strategies for the amination of carbohydrates to produce these valuable compounds. nih.gov Furthermore, aminopolyols are utilized as terminal groups in multivalent carbohydrate mimetics designed to act as inhibitors for specific biological targets, such as L-selectin. beilstein-journals.org

Unsaturated diols are dihydroxy compounds that also contain one or more carbon-carbon double or triple bonds. This combination of functionalities makes them highly versatile building blocks in organic synthesis. acs.org The double bond can be functionalized in various ways, while the hydroxyl groups can be used for forming ethers, esters, or as directing groups in stereoselective reactions. wikipedia.org For instance, unsaturated diols are key substrates in palladium-catalyzed cyclization reactions to form complex heterocyclic structures. nih.govsemanticscholar.org The synthesis of unsaturated diols can be achieved through various methods, including the reduction of unsaturated diketones derived from materials like muconic acid or the selective hydroxylation of alkenes. acs.orgorganic-chemistry.org Their utility is highlighted by the use of molecules like cis-2-butene-1,4-diol (B44940) as probes for studying reaction mechanisms such as liquid-phase hydrogenation. novapublishers.com

Stereochemical Significance of this compound in Research Contexts

The molecule this compound contains two stereocenters at positions C-2 and C-3, meaning it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). The specific spatial arrangement, or stereochemistry, of the amino and hydroxyl groups is critical as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and utility as a chiral building block. ontosight.aiontosight.ai

Research efforts have often focused on the stereoselective synthesis of specific isomers of this compound. For example, a 1,2-diprotected form of the compound has been synthesized from the inexpensive amino acid L-serine, yielding a specific (R)-configuration at the α-amino aldehyde intermediate. thieme-connect.comresearchgate.netthieme-connect.com This highlights the use of the chiral pool to access enantiomerically pure versions of the scaffold. Such chiral intermediates are valuable for the total synthesis of complex natural products. thieme-connect.comresearchgate.net One notable application is its use as a key building block for the antibiotic (+)-Furanomycin, where the precise stereochemistry of the intermediate is essential for constructing the target molecule. thieme-connect.comresearchgate.net

Synthetic strategies often employ methods that allow for high diastereoselectivity. Nucleophilic additions, such as the vinyl Grignard addition to α-amino aldehydes like Garner's aldehyde, are common approaches to control the stereochemical outcome and produce functionalized anti-2-aminopent-4-en-1,3-diols. nih.gov The resulting stereodefined aminodiol can then be used to create other chiral structures, such as cis-4,5-disubstituted oxazolidinones, which serve as synthetic equivalents for β-vinylserine. nih.gov The ability to selectively synthesize and utilize different stereoisomers, such as the (2S,3R) and (2R,3R) forms, is crucial for exploring their potential in drug discovery and medicinal chemistry. ontosight.aiontosight.ai

Overview of Research Trajectories for this compound and Related Scaffolds

Research involving this compound and its derivatives has primarily followed two main trajectories: its use as a versatile synthetic intermediate and its development as a biologically active molecule.

As a Synthetic Intermediate: The compound serves as a valuable precursor in the synthesis of more complex molecules. Its protected forms are key intermediates in the synthesis of natural products. A significant example is the synthesis of (+)-Furanomycin, an antibiotic, which utilizes a diprotected derivative of 2-aminopent-4-ene-1,3-diol derived from L-serine. thieme-connect.comresearchgate.netresearchgate.net Additionally, the scaffold is employed in palladium-catalyzed reactions. Racemic N-protected 1-aminopent-4-ene-3-ols undergo kinetic resolution through asymmetric palladium(II)-catalyzed amidocarbonylation to produce enantiomerically enriched bicyclic lactones, which are derivatives of the natural Geissman-Waiss lactone. nih.govmdpi.com

As a Bioactive Scaffold: Derivatives of the this compound scaffold have been investigated as potent and selective inhibitors of sphingosine (B13886) kinase 1 (SK1). rsc.org SK1 is an enzyme that produces sphingosine-1-phosphate, a signaling lipid involved in cancer cell growth, proliferation, and survival. nih.govku.ac.ae A notable derivative, (2R,3S,4E)-N-methyl-5-(4'-pentylphenyl)-2-aminopent-4-ene-1,3-diol (often referred to as SK1-I or BML-258), has been identified as a selective SK1 inhibitor. rsc.orgnih.gov This inhibitor has shown efficacy in suppressing the growth of human glioblastoma and leukemia cells in both cell line and xenograft models, often by inducing apoptosis (programmed cell death). ku.ac.aenih.govnih.gov These findings suggest that scaffolds based on this compound are promising for the development of novel chemotherapeutic agents. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
InChI Key RIBWZLJVEAAKEZ-UHFFFAOYSA-N
Physical Form Oil
Stereoisomers (2S,3R), (2R,3S), (2R,3R), (2S,3S)

Data sourced from references ontosight.aiontosight.aisigmaaldrich.com

Table 2: Summary of Research Findings for this compound and Derivatives

Research AreaKey FindingExample Compound/ApplicationReferences
Natural Product Synthesis Serves as a chiral building block for antibiotics.Intermediate for (+)-Furanomycin thieme-connect.comresearchgate.netresearchgate.net
Asymmetric Catalysis Substrate for palladium-catalyzed kinetic resolution to form enantiopure heterocyclic compounds.Synthesis of N-protected 2-oxa-6-azabicyclo[3.3.0]octan-3-ones nih.govmdpi.com
Cancer Research Derivatives act as selective inhibitors of Sphingosine Kinase 1 (SK1), suppressing tumor growth.(2R,3S,4E)-N-methyl-5-(4'-pentylphenyl)-2-aminopent-4-ene-1,3-diol (SK1-I) rsc.orgku.ac.aenih.govnih.gov

Enantioselective and Stereoselective Synthesis Approaches

The creation of specific stereoisomers of this compound is paramount for its application in asymmetric synthesis. Several powerful catalytic methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Sharpless Asymmetric Aminohydroxylation in Aminopentenediol Preparation

The Sharpless Asymmetric Aminohydroxylation (AA) is a cornerstone for the synthesis of chiral vicinal amino alcohols. nih.govrsc.org This method facilitates the syn-selective preparation of 1,2-amino alcohols from alkenes using an osmium tetroxide catalyst in the presence of chiral ligands derived from dihydroquinine and dihydroquinidine. nih.govorganic-chemistry.org The choice of the chiral ligand dictates the facial selectivity of the addition to the alkene, allowing for the predictable formation of a desired enantiomer. nih.gov

The reaction mechanism is believed to commence with the formation of an imidotriooxoosmium(VIII) species, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmium(VI) azaglycolate intermediate. organic-chemistry.org Subsequent hydrolysis releases the 1,2-amino alcohol product and regenerates the osmium catalyst. organic-chemistry.org The ligand not only induces enantioselectivity but also accelerates the reaction rate. organic-chemistry.orgresearchgate.net

In the context of preparing aminopentenediols, divinylcarbinol can be employed as a starting material. researchgate.net The Sharpless AA reaction targets one of the vinyl groups, leading to the formation of the desired aminopentenediol structure. The regioselectivity of the aminohydroxylation can be influenced by the choice of the nitrogen source, such as chloramine-T or other N-haloamides, and the specific chiral ligand used. organic-chemistry.org

Table 1: Key Features of Sharpless Asymmetric Aminohydroxylation

FeatureDescription
Reaction Type Asymmetric Aminohydroxylation
Catalyst Osmium Tetroxide (OsO₄)
Chiral Ligands Dihydroquinine (DHQ) and Dihydroquinidine (DHQD) derivatives (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL)
Selectivity syn-selective addition of amino and hydroxyl groups. Enantioselectivity is controlled by the chiral ligand.
Mechanism Involves cycloaddition to form an osmium(VI) azaglycolate intermediate.
Application Synthesis of chiral 1,2-amino alcohols from alkenes.

Chiral Palladium(II)-Catalyzed Transformations for Aminopentene Diols

Palladium(II) catalysis offers a versatile platform for the synthesis and transformation of aminopentene diols. mdpi.com Chiral palladium(II) complexes can be utilized to perform a variety of asymmetric transformations, including oxidative cyclizations and carbonylation reactions. researchgate.netnih.gov The development of novel chiral ligands that are resistant to the oxidative conditions often required for Pd(II)-catalyzed reactions has been a significant area of research. snnu.edu.cn

These transformations are valuable for constructing heterocyclic structures from unsaturated amino alcohols. mdpi.com The palladium(II) catalyst activates the alkene towards nucleophilic attack, which can be either an intramolecular or intermolecular process. nih.gov The stereochemical outcome of these reactions is often dictated by the chiral ligand coordinated to the palladium center.

Stereoselective Hydroxyamination and Oxazolidine (B1195125) Ring Formation

A common strategy for the stereoselective synthesis of aminodiols involves the formation of a cyclic intermediate, such as an oxazolidine, which can then be opened to reveal the desired product. beilstein-journals.org This approach allows for the controlled installation of both the amino and hydroxyl groups.

One method involves the stereoselective aminohydroxylation of an alkene to form a condensed oxazolidin-2-one. beilstein-journals.org This can be achieved using a catalyst like potassium osmate(VI). The resulting oxazolidin-2-one can then be hydrolyzed or reduced to yield the primary or secondary 2-amino-1,3-diol. beilstein-journals.org This strategy provides excellent control over the relative stereochemistry of the newly formed stereocenters.

Another approach involves the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives to produce substituted 1,3-oxazolidines. nih.gov This reaction generates both a carbon-carbon and a carbon-nitrogen bond in a single step with good diastereoselectivity. nih.gov The resulting oxazolidines can serve as precursors to aminopentenediols.

Metal-Catalyzed Cyclization and Carbonylation Reactions

Metal-catalyzed reactions that form rings and introduce carbonyl groups are powerful tools for elaborating the structure of aminopentenediols into more complex molecules, such as bicyclic lactones and pyrrolidines. researchgate.netresearchgate.net

Intramolecular Wacker-Type Cyclizations of Unsaturated Amino Alcohols

The intramolecular Wacker-type cyclization is a prominent palladium(II)-catalyzed reaction for the synthesis of oxygen and nitrogen heterocycles. mdpi.comnih.gov In this reaction, a palladium(II) catalyst activates an alkene for intramolecular nucleophilic attack by a hydroxyl or amino group. nih.gov This process is particularly useful for the cyclization of unsaturated amino alcohols, such as this compound derivatives.

The reaction typically proceeds through the coordination of the palladium(II) to the double bond, followed by the nucleophilic attack of the heteroatom to form an alkyl-σ-Pd(II) intermediate. nih.gov Subsequent β-hydride elimination yields the cyclized product and a palladium(0) species, which is then reoxidized to palladium(II) to complete the catalytic cycle. The use of chiral ligands can render this cyclization asymmetric, providing enantiomerically enriched heterocyclic products. mdpi.com

Asymmetric Palladium(II)-Catalyzed Oxycarbonylation and Amidocarbonylation Methodologies

Palladium(II)-catalyzed carbonylation reactions, such as oxycarbonylation and amidocarbonylation, are effective methods for the synthesis of lactones and amides from unsaturated alcohols and amines. researchgate.netresearchgate.netnih.gov These domino reactions involve the cyclization of the substrate onto the palladium-activated alkene, followed by the insertion of carbon monoxide and subsequent trapping by a nucleophile. researchgate.netresearchgate.net

For instance, the palladium(II)-catalyzed oxycarbonylation of an aminopentenediol can lead to the formation of bicyclic tetrahydrofuranolactones or pyrrolidinolactones. researchgate.net These reactions can be performed diastereoselectively, starting from an enantiomerically pure aminopentenediol. researchgate.net The choice of reaction conditions, including the palladium catalyst, co-catalysts like copper(II) chloride, and the source of carbon monoxide, is crucial for achieving high yields and selectivities. researchgate.net

Table 2: Comparison of Metal-Catalyzed Cyclization and Carbonylation Reactions

ReactionCatalystKey TransformationProduct Type
Intramolecular Wacker-Type Cyclization Palladium(II)Intramolecular nucleophilic attack of a heteroatom on a Pd-activated alkene.Oxygen or Nitrogen Heterocycles
Asymmetric Oxycarbonylation Palladium(II)Cyclization followed by CO insertion and trapping with an oxygen nucleophile.Lactones, Bicyclic Ethers
Asymmetric Amidocarbonylation Palladium(II)Cyclization followed by CO insertion and trapping with a nitrogen nucleophile.Lactams, Bicyclic Amides

Kinetic Resolution of Racemic Aminopentenediol Intermediates

Kinetic resolution is a crucial technique for separating racemic mixtures of chiral molecules. thieme.de This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. nih.gov However, a standard kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, as the other half of the starting material is left unreacted. thieme.dersc.org

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, meaning it is converted back into the racemic mixture. thieme.de This allows the faster-reacting enantiomer to be continually formed from the entire pool of starting material, theoretically enabling a total conversion of the racemate into a single, enantiomerically pure product with up to 100% yield. thieme.de

In the context of aminopentenediol synthesis, kinetic resolution has been applied to precursors like N-protected 5-aminopent-1-en-3-ols during palladium(II)-catalyzed carbonylative double cyclization reactions. researchgate.net Enzymes, such as ω-transaminases, are also powerful tools for the kinetic resolution of racemic primary amines, producing enantiomerically pure amines with excellent enantiomeric excess (e.e.). nih.govresearchgate.net These enzymatic methods can be combined with other enzymes, like amino acid oxidases, to create efficient resolution systems. nih.gov

Table 1: Comparison of Kinetic Resolution Processes

Feature Kinetic Resolution (KR) Dynamic Kinetic Resolution (DKR)
Maximum Yield 50% 100%
Fate of Unwanted Enantiomer Remains as starting material Racemized to the desired enantiomer
Requirement Chiral catalyst/reagent reacts at different rates with enantiomers In situ racemization of the starting material

| Application Example | Separation of racemic amines using transaminases. nih.gov | Chemoenzymatic synthesis of sec-alcohols using a lipase (B570770) and a ruthenium racemization catalyst. rsc.org |

Carbonylative Double Cyclization Processes Involving Aminopentene Diols

Carbonylative double cyclization is a powerful, one-step catalytic method for constructing complex bicyclic heterocyclic molecules from simpler starting materials. nih.govmdpi.com This process involves the formation of multiple new bonds in a single, ordered operation. nih.gov

One notable application is the palladium-catalyzed carbonylative oxidative double cyclization of 4-yne-1,3-diols. nih.gov Using a catalyst system of palladium(II) iodide (PdI₂) and potassium iodide (KI) under a pressure of carbon monoxide (CO) and air, these diols are converted into dihydrofurofuranone derivatives. nih.gov The reaction proceeds through an initial 5-exo-dig heterocyclization, where a hydroxyl group attacks the alkyne, followed by carbon monoxide insertion and a second cyclization step. mdpi.com The yield of these reactions is significantly influenced by the substituents on the starting diol. For instance, substrates bearing a trimethylsilyl (B98337) (TMS) group on the triple bond show markedly improved yields, ranging from fair to excellent (58%–94%). nih.gov

This methodology has been extended to aminopentenediol derivatives. The palladium-catalyzed carbonylation of substrates like benzyl (B1604629) ((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is a key step in synthesizing 1,4-iminoglycitol derivatives, which are potential glycosidase inhibitors. researchgate.net Similarly, the carbonylation of benzyl ((2S,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate produces a bicyclic furo[3,2-b]pyrrole derivative, demonstrating the versatility of this approach for creating nitrogen-containing heterocyclic systems. researchgate.net These reactions showcase the utility of aminopentene diols as precursors for biologically active compounds. nih.gov

Table 2: Selected Examples of PdI₂/KI-Catalyzed Carbonylative Double Cyclization of 4-Yne-1,3-diols

Starting Diol (1) Product (2) Yield (%) Time (h)
3-methyl-5-(trimethylsilyl)pent-4-yne-1,3-diol (1e) 2e 72% 3
3-ethyl-5-(trimethylsilyl)pent-4-yne-1,3-diol (1f) 2f 94% 3
3-isopropyl-5-(trimethylsilyl)pent-4-yne-1,3-diol (1g) 2g 81% 15
3-phenyl-5-(trimethylsilyl)pent-4-yne-1,3-diol (1h) 2h 58% 15

Data sourced from a study on dihydrofurofuranone synthesis. nih.gov

Synthetic Routes from Chiral Precursors

A common and effective strategy for synthesizing chiral aminopentenediol analogues involves starting from readily available, inexpensive chiral precursors like the amino acid L-serine. researchgate.netthieme-connect.com A key intermediate in this pathway is the Garner-type aldehyde, a versatile building block in asymmetric synthesis. researchgate.netnih.gov

The synthesis begins with the protection of L-serine, followed by the reduction of its carboxylic acid functionality. researchgate.netthieme-connect.com An oxazoline (B21484) ring is then constructed between the protected amino group and the resulting hydroxy group, which secures the stereocenter and leads to the formation of an (R)-α-amino aldehyde, also known as a Garner-type aldehyde. researchgate.netthieme-connect.com This intermediate is highly valuable because it can be produced with high enantiomeric excess (93-95%). researchgate.net

This aldehyde can then undergo various transformations. For instance, a Wittig reaction or addition of a vinyl Grignard reagent introduces the vinyl group necessary to form the pentene backbone. nih.govthieme-connect.com This sequence ultimately yields a 1,2-diprotected 2-aminopent-4-ene-1,3-diol, which is a direct precursor to compounds like (+)-Furanomycin. researchgate.netthieme-connect.com The use of an N-toluenesulfonamide protected Garner's aldehyde has been shown to provide high anti-diastereoselectivity (8.5:1) in vinyl Grignard additions. nih.gov

Table 3: Key Intermediates in Synthesis from L-Serine

Compound Name Role in Synthesis Reference
L-Serine Inexpensive chiral starting material researchgate.netthieme-connect.com
Garner-Type Aldehyde Chiral, nonracemic α-amino aldehyde intermediate researchgate.netnih.gov

Aqueous Media Synthesis and Protecting Group-Free Methodologies

Therefore, developing synthetic routes that minimize or eliminate the use of protecting groups is a key goal of green chemistry. A protecting-group-free methodology streamlines the synthetic process, making it more efficient and environmentally benign. While specific protecting-group-free syntheses for this compound are not extensively documented in the provided context, the principles apply. Such a synthesis would require reagents and conditions that selectively react with one functional group in the presence of others.

The use of aqueous media is another hallmark of green chemistry. Water is a non-toxic, inexpensive, and non-flammable solvent. While many organic reactions are not compatible with water, certain systems, such as the use of ionic liquids in biphasic systems with water, can facilitate reactions in an aqueous environment. core.ac.uk For example, a hydrogenation reaction was carried out in an ionic liquid/water system that formed a single phase at reaction temperature (80 °C) and separated into two phases upon cooling, simplifying product isolation and catalyst recycling. core.ac.uk The development of such methodologies for aminopentenediol synthesis remains an important research objective.

Reaction Enhancements and Green Chemistry Considerations

Ionic liquids (ILs) are salts that are liquid at relatively low temperatures (typically below 100 °C). tcichemicals.com They have gained significant attention as "designer solvents" in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvent characteristics. iolitec.de These features make them attractive alternatives to traditional volatile organic solvents, aligning with the principles of green chemistry. tcichemicals.com

In the context of synthesizing aminopentenediols and their analogues, ionic liquids can offer several advantages. They can serve as both the solvent and a co-catalyst for various transformations. iolitec.de For instance, imidazolium-based ionic liquids can react with transition metal precursors to form active catalyst species in situ for reactions like Heck couplings and hydrogenations. iolitec.de

The application of ionic liquids has been demonstrated in reactions relevant to aminopentenediol synthesis, such as:

Kinetic Resolutions: ILs can be used as the medium for enzyme-catalyzed kinetic resolutions, providing a stable environment for the biocatalyst. iolitec.de

Hydrogenation: The hydrogenation of 2-butyne-1,4-diol (B31916) has been successfully performed in an ionic liquid/water system, showcasing how ILs can facilitate reactions with gaseous reagents and enable catalyst recycling. core.ac.uk

Transesterification: Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) have been used to catalyze transesterification reactions efficiently. beilstein-journals.org

By carefully selecting the cation and anion, the properties of the ionic liquid can be tailored to enhance reaction rates, improve selectivity, and simplify product separation, offering a promising avenue for optimizing the synthesis of this compound. iolitec.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopent-4-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(7)5(8)3-6/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBWZLJVEAAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Aminopent 4 Ene 2,3 Diol and Its Analogues

Microwave-Assisted Synthesis of Aminopentene Diols

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. emich.edu This technology is particularly advantageous in the synthesis of aminopentene diols and their analogues, where traditional methods may require prolonged reaction times. diva-portal.orgrroij.com

A key strategy for synthesizing vicinal amino alcohols, such as 1-aminopent-4-ene-2,3-diol and its analogues, is the aminolysis of vinyl epoxides. Research has demonstrated that microwave irradiation can efficiently promote the ring-opening of di- and trisubstituted vinyl epoxides with ammonia (B1221849). diva-portal.org This reaction proceeds with high regioselectivity, with the nucleophilic attack of ammonia occurring at the allylic carbon, and is stereospecific. diva-portal.orgrroij.com

In a notable study, various vinyl epoxides were subjected to microwave irradiation in the presence of ammonium (B1175870) hydroxide (B78521). diva-portal.org The use of focused microwave irradiation at a relatively low power of 30W resulted in the complete conversion of the starting vinyl epoxides into the corresponding vicinal amino alcohols in remarkably short reaction times, typically within eight minutes. diva-portal.org This represents a significant improvement over conventional heating methods, which often require much longer periods to achieve similar transformations. For instance, the microwave-assisted synthesis of one such amino alcohol yielded a 93% yield in just eight minutes. diva-portal.org

The efficiency of microwave-assisted synthesis is further highlighted by its applicability to a range of substrates, demonstrating its general utility in preparing these valuable synthetic intermediates. diva-portal.org The rapid and efficient nature of this methodology makes it an attractive approach for the synthesis of libraries of aminopentene diol analogues for various research applications.

Table 1: Microwave-Assisted Aminolysis of Various Vinyl Epoxides

EntrySubstrate (Vinyl Epoxide)Product (Vicinal Amino Alcohol)Reaction Time (min)Yield (%)
11a2a893
21b2b885
31c2c891
41d2d888
51e2e890
61f2f887
71g2g889

Data sourced from a study on the microwave-assisted aminolysis of vinylepoxides. diva-portal.org The reaction was conducted using focused microwave irradiation at 30W in ammonium hydroxide.

Chemical Reactivity and Derivatization of the 1 Aminopent 4 Ene 2,3 Diol Scaffold

Cyclization Pathways and Heterocycle Formation

The spatial proximity of the amino and hydroxyl groups in the 1-aminopent-4-ene-2,3-diol structure makes it an excellent precursor for intramolecular cyclization reactions, leading to the formation of various nitrogen- and oxygen-containing heterocycles. These reactions are often highly regio- and stereoselective, influenced by the existing stereocenters on the pentene backbone.

Stereoselective Formation of Hydroxypyrrolidines and Cyclic Carbamates

The aminodiol framework is a key precursor for the synthesis of hydroxypyrrolidines, a structural motif present in many natural alkaloids and pharmacologically active compounds. The formation of the pyrrolidine (B122466) ring can be achieved through various synthetic strategies that leverage the nucleophilicity of the amino group and the electrophilic potential of carbons derivatized from the hydroxyl groups.

Cyclic carbamates, specifically 2-oxazolidinones, are another important class of heterocycles readily accessible from aminodiol precursors. These compounds are found in chiral auxiliaries and important pharmaceuticals. The synthesis often involves the reaction of the aminodiol with a carbonyl source, such as phosgene (B1210022) derivatives or, more sustainably, carbon dioxide. The reaction with CO2 can be facilitated by activating the hydroxyl group, for example, with p-toluenesulfonyl chloride (TsCl), to proceed under mild conditions with high regio- and stereoselectivity.

Table 1: Catalytic Systems for Cyclic Carbamate Synthesis from Amino Alcohols
Carbonyl SourceCatalyst/ReagentKey Features
Carbon Dioxide (CO₂)TsCl, External BaseMild conditions, high regio- and stereoselectivity.
Dimethyl Carbonate (DMC)1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Non-toxic reagent, suitable for 5-membered ring formation.
Phosgene EquivalentsVariousTraditional method, often requires hazardous reagents.

Synthesis of Bicyclic Lactones and Iminoglycitols from Aminopentenediols

The aminopentenediol scaffold can be elaborated into more complex structures like bicyclic lactones. While direct synthesis from this compound is specific, related methodologies demonstrate the potential of this scaffold. For instance, palladium-catalyzed aminocarbonylative lactonization of amino propargylic alcohols provides rapid access to dihydropyrrole-fused furanones, a type of bicyclic lactone. This highlights a potential pathway where the functional groups of the aminopentenediol could be modified and then subjected to transition-metal-catalyzed cyclization cascades to yield novel bicyclic systems.

Iminoglycitols, which are polyhydroxylated piperidines and pyrrolidines, are potent glycosidase inhibitors. The aminopentenediol structure represents a key precursor for these sugar mimics. Synthesis can be envisioned through a sequence involving protection of the amino group, epoxidation of the alkene, and subsequent intramolecular nucleophilic attack by the amine to form the core heterocyclic ring, followed by deprotection and further functionalization.

Formation of Oxazolidines from Pinane-Based Amino Diols

Research on structurally related pinane-based 2-amino-1,3-diols provides significant insight into the reactivity of the aminodiol moiety. These chiral aminodiols, derived from natural terpenes like α-pinene, undergo regioselective ring closure when treated with aldehydes, such as formaldehyde (B43269) or benzaldehyde, to produce pinane-condensed oxazolidines. This transformation demonstrates a reliable method for forming the oxazolidine (B1195125) heterocycle from a 1,3-aminodiol structure. The reaction proceeds with high stereoselectivity, preserving the stereochemical integrity of the parent molecule. The resulting oxazolidines can serve as protected forms of the aminodiol or as intermediates for further synthetic transformations.

Table 2: Oxazolidine Formation from Pinane-Based Aminodiols
Aminodiol PrecursorAldehyde ReagentProductKey Outcome
Primary Pinane-based 2-amino-1,3-diolFormaldehydePinane-fused oxazolidineRegioselective ring closure
N-benzyl Pinane-based 2-amino-1,3-diolFormaldehydeN-benzyl pinane-fused oxazolidineHigh regioselectivity
Primary Pinane-based 2-amino-1,3-diolBenzaldehydePinane-fused phenyloxazolidineStereoselective cyclization

Functional Group Transformations and Derivatization Reactions

Beyond cyclization, the individual functional groups of this compound can be selectively modified to generate a wide array of derivatives.

Amine Group Derivatization: The primary amine is nucleophilic and can be readily acylated, alkylated, or converted into carbamates. Amine protection is a crucial first step in many synthetic sequences to prevent its interference with reactions targeting other functional groups. organic-chemistry.orgmasterorganicchemistry.com Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under standard conditions and removed selectively. masterorganicchemistry.comfishersci.co.uk

Hydroxyl Group Transformations: The primary and secondary hydroxyl groups can be esterified, etherified, or oxidized. Selective protection of one hydroxyl group over the other is a key challenge that enables regioselective derivatization. cem.com For instance, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under controlled conditions. qualitas1998.net The oxidation of aminodiols to aminohydroxy acids is a valuable transformation for producing non-proteinogenic amino acids. qualitas1998.net

Alkene Group Reactions: The terminal double bond can undergo a variety of addition reactions, including hydrogenation to the saturated analog, halogenation, epoxidation, and dihydroxylation. These transformations add further functionality and can introduce new stereocenters, the formation of which is often directed by the existing chiral diol moiety.

Stereochemical Control and Diastereoselectivity in Derivatization

The two stereocenters at the C2 and C3 positions of the this compound scaffold exert significant stereochemical control over subsequent reactions, leading to high diastereoselectivity. This substrate-controlled stereoselectivity is a cornerstone of its utility in asymmetric synthesis.

During cyclization reactions, the pre-existing stereochemistry dictates the facial selectivity of intramolecular attacks. For example, in the formation of hydroxypyrrolidines, the stereochemical arrangement of the hydroxyl and amino groups guides the conformation of the transition state, favoring the formation of one diastereomer over others. Similarly, when new stereocenters are created via reactions at the double bond (e.g., epoxidation or dihydroxylation), the adjacent hydroxyl group can direct the incoming reagent to one face of the alkene, a phenomenon known as allylic strain or chelation control. This results in the preferential formation of a specific diastereomer of the resulting tetrol or epoxy-diol, providing a powerful tool for the synthesis of optically pure, highly functionalized molecules.

Analytical and Spectroscopic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Advanced NMR techniques are indispensable for determining the relative and absolute stereochemistry of chiral centers in molecules like 1-Aminopent-4-ene-2,3-diol. These methods provide through-bond and through-space correlation data, which are crucial for assigning the spatial arrangement of atoms.

For a molecule with multiple stereocenters, such as the C2 and C3 positions in this compound, one-dimensional NMR (¹H and ¹³C) provides initial structural information. However, two-dimensional (2D) NMR experiments are essential for unambiguous stereochemical assignment.

Key 2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In this compound, COSY would reveal the connectivity from the aminomethyl group (C1) through the diol backbone (C2, C3) to the vinyl group (C4, C5).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For stereochemical assignment, NOESY is critical as it can distinguish between diastereomers by identifying through-space interactions between specific protons. For example, the relative stereochemistry of the hydroxyl and amino groups at C2 and C3 could be inferred from the presence or absence of NOE cross-peaks between the protons on these carbons.

Data Interpretation and Stereochemical Determination:

The magnitude of coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can also provide stereochemical information. For acyclic systems like this compound, the application of empirical rules, such as Karplus-type relationships, can help in predicting dihedral angles and thus the relative stereochemistry.

Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC)
12.8 - 3.1 (m)~45H1-H2, H1-C2
23.5 - 3.8 (m)~72H2-H1, H2-H3, H2-C1, H2-C3
34.0 - 4.3 (m)~75H3-H2, H3-H4, H3-C2, H3-C4
45.7 - 6.0 (m)~135H4-H3, H4-H5, H4-C3, H4-C5
55.1 - 5.4 (m)~118H5-H4, H5-C4

Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual values would be dependent on the specific diastereomer and solvent.

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, thereby offering definitive proof of the molecular structure.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous Stereochemistry: The absolute configuration of the chiral centers at C2 and C3 would be definitively established.

Conformational Details: The preferred conformation of the molecule in the solid state, including the dihedral angles along the carbon backbone, would be revealed.

Intermolecular Interactions: Information on hydrogen bonding and other intermolecular forces that dictate the crystal packing can be obtained. For instance, the amino and hydroxyl groups of this compound would be expected to participate in a network of hydrogen bonds.

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound:

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4
Calculated Density (g/cm³)1.15

Note: This data is hypothetical and serves as an example of the parameters that would be reported in a crystallographic study.

Future Research Directions and Challenges in 1 Aminopent 4 Ene 2,3 Diol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex molecules like 1-Aminopent-4-ene-2,3-diol, which contains multiple functional groups and stereocenters, presents a significant challenge. Future research will undoubtedly focus on the development of efficient, stereoselective, and environmentally benign synthetic strategies.

A primary area of investigation will be the use of biocatalysis. Enzymes offer the advantage of high stereoselectivity and mild reaction conditions, which are crucial for the synthesis of chiral molecules. nih.govsemanticscholar.org Biocatalytic approaches, such as the use of transaminases for the introduction of the amino group or enzyme-catalyzed dihydroxylation of a suitable precursor, could provide direct and efficient routes to enantiomerically pure this compound. csic.es For instance, a chemoenzymatic strategy could involve the enzymatic kinetic resolution of a racemic intermediate to yield the desired stereoisomer. semanticscholar.org

Another promising avenue is the development of catalytic asymmetric methods. This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, asymmetric epoxidation of a pentadiene precursor followed by regioselective ring-opening with an amine could be a viable strategy. Additionally, methods for the catalytic asymmetric vinylation of aldehydes to produce allylic alcohols, which can then be converted to allylic amines, could be adapted for the synthesis of this compound. organic-chemistry.orgnih.gov

Sustainable chemistry principles will also be a major driver in the development of synthetic routes. This includes the use of renewable starting materials, minimizing the use of protecting groups, and employing catalytic rather than stoichiometric reagents. One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve the efficiency and reduce the environmental impact of the synthesis.

Synthetic StrategyKey AdvantagesPotential Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope.
Asymmetric Catalysis High enantioselectivity, catalytic nature reduces waste.Catalyst cost and sensitivity, optimization of reaction conditions.
Sustainable Chemistry Approaches Reduced environmental impact, improved efficiency, use of renewable resources.Development of new green reagents and solvents.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The diverse array of functional groups in this compound suggests that it could interact with a variety of biological targets. Amino alcohols are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netnih.gov Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic opportunities.

One area of interest is the potential for this compound to act as an inhibitor of enzymes involved in disease processes. For example, β-amino alcohols have been investigated as inhibitors of N-acetyltransferase, a potential anti-tubercular target. nih.gov The diol functionality could also facilitate interactions with metalloenzymes or form hydrogen bonds with active site residues.

Furthermore, the unsaturated nature of the molecule opens up the possibility of it acting as a covalent modifier of biological targets. The alkene could potentially undergo Michael addition with nucleophilic residues in a protein's active site, leading to irreversible inhibition.

Understanding the mechanism of action will be crucial for the development of any potential therapeutic agents based on this scaffold. This will involve a combination of biochemical assays, structural biology, and cell-based studies to identify the specific molecular interactions and downstream cellular effects.

Applications in Medicinal Chemistry Beyond Current Indications

The aminopentene diol scaffold represents a "privileged structure" that can be decorated with various substituents to create a library of compounds with diverse pharmacological properties. nih.gov This diversity-oriented synthesis approach could lead to the discovery of new therapeutic agents for a wide range of diseases.

One potential application is in the development of new anticancer agents. The amino alcohol motif is present in several clinically used anticancer drugs, and derivatives of this compound could be designed to target specific signaling pathways involved in cancer progression. researchgate.net For example, modifications to the amino group or the alkyl chain could be used to modulate the compound's selectivity for different kinases or other cancer-related targets.

Another promising area is the development of new anti-infective agents. The increasing prevalence of drug-resistant bacteria and fungi necessitates the discovery of new antimicrobial compounds with novel mechanisms of action. nih.gov The aminopentene diol scaffold could be optimized to enhance its activity against specific pathogens.

Furthermore, the principles of rational drug design can be applied to modify the structure of this compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for its development as a drug. nih.govlongdom.org

Potential Therapeutic AreaRationale
Oncology The amino alcohol motif is a common feature in anticancer drugs.
Infectious Diseases The need for new antimicrobial agents with novel mechanisms of action.
Neurodegenerative Diseases Amino alcohols have shown potential as modulators of neurological targets.

Computational Chemistry and Molecular Modeling for Rational Design of Aminopentene Diols

Computational chemistry and molecular modeling are powerful tools that can be used to accelerate the drug discovery and development process. longdom.orgresearchgate.net These methods can be applied to the study of this compound and its derivatives to guide the design of new compounds with improved properties.

Molecular docking studies can be used to predict the binding mode of aminopentene diols to their biological targets. biointerfaceresearch.comnih.govjaper.in This information can be used to design new derivatives with enhanced binding affinity and selectivity. For example, docking simulations could be used to identify key interactions between the compound and the active site of an enzyme, which can then be targeted for optimization.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound and its target, revealing important information about the stability of the complex and the role of solvent molecules. nih.gov This can help to explain the mechanism of action and guide the design of more effective inhibitors.

Quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. The rational design of new chemical scaffolds is a key aspect of modern drug discovery. umn.edu

Computational MethodApplication in Aminopentene Diol Research
Molecular Docking Predicts binding modes and affinities to biological targets.
Molecular Dynamics (MD) Simulations Investigates the dynamic behavior and stability of ligand-target complexes.
Quantitative Structure-Activity Relationship (QSAR) Develops models to predict the biological activity of new derivatives.

Q & A

Basic: What are the recommended methods for synthesizing 1-Aminopent-4-ene-2,3-diol with high enantiomeric purity?

Answer:
Enantioselective synthesis of this compound requires chiral catalysts or resolving agents to control stereochemistry. For example, asymmetric epoxidation of allylic amines followed by dihydroxylation can yield the desired enantiomers. Post-synthesis purification via chiral chromatography (e.g., HPLC with chiral stationary phases) is critical to isolate enantiopure fractions. Characterization of stereochemistry should involve 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, comparing experimental shifts to computational models (e.g., density functional theory) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity and stereochemistry by matching coupling constants and chemical shifts to predicted values .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy.
  • FT-IR Spectroscopy: Identifies functional groups (e.g., hydroxyl, amine) via characteristic absorption bands .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:
The compound is stable under inert atmospheres (N2_2/Ar) at 2–8°C, as per safety data for structurally similar diols. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which may trigger decomposition. Stability tests via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal degradation thresholds .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). To address this:

Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., IC50_{50} values normalized to control conditions) .

Dose-Response Curves: Establish activity thresholds under controlled pH and temperature.

Mechanistic Studies: Use isotopic labeling or fluorescence tagging to track compound interactions in biological systems .

Advanced: What computational methods predict the reactivity of this compound in hydrogen-bonding interactions?

Answer:
Density functional theory (DFT) calculations model hydrogen-bonding potential by analyzing electron density maps and molecular electrostatic potentials (MEPs). For example, vicinal diol groups in similar compounds exhibit strong hydrogen-bond donor/acceptor capacity, influencing solubility and crystal packing. Raman spectroscopy further validates predicted vibrational modes associated with hydrogen bonding .

Advanced: How does stereochemistry influence the biological activity of this compound analogs?

Answer:
Stereochemistry dictates binding affinity to enzymes or receptors. For instance:

  • (2S,3R) configurations in sphingosine analogs (e.g., (2S,3R,4E)-2-Aminotetradec-4-ene-1,3-diol) enhance lipid signaling modulation due to spatial alignment with active sites .
  • Enantiomer-Specific Assays: Use chiral HPLC to separate enantiomers and test activity in cell-based models (e.g., apoptosis assays) .

Advanced: What protocols mitigate risks when handling this compound in toxicity studies?

Answer:

  • Acute Toxicity Assessment: Follow OECD guidelines for oral LD50_{50} determination in rodent models, referencing safety data from structurally related compounds (e.g., acute toxicity thresholds for diols ).
  • QSAR Modeling: Predict toxicity endpoints using quantitative structure-activity relationship models to prioritize in vitro testing .
  • PPE Requirements: Use nitrile gloves, fume hoods, and respiratory protection during aerosol-generating procedures .

Advanced: How can researchers optimize synthetic yields of this compound derivatives for scale-up?

Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Ru or Ir complexes) for selective amination or hydroxylation .
  • Flow Chemistry: Continuous-flow reactors improve reaction control and reduce side-product formation.
  • Design of Experiments (DoE): Statistically optimize parameters (temperature, solvent polarity) to maximize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.